1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-ol is a complex organic compound that features a carbazole moiety linked to a pyridine ring via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-ol typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through cyclization reactions involving aniline derivatives.
Linking the Carbazole to the Propanol Chain: This step often involves nucleophilic substitution reactions where the carbazole is reacted with a halogenated propanol derivative.
Attachment of the Pyridine Ring: The final step involves the reaction of the intermediate product with a pyridine derivative, often through etherification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridine ring or the carbazole moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced carbazole or pyridine derivatives.
Substitution: Formation of substituted pyridine or carbazole derivatives.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-ol exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-ol can be compared with other compounds that feature carbazole or pyridine moieties:
Similar Compounds: 1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-amine, 1-(9H-carbazol-9-yl)-3-(pyridin-2-yloxy)propan-2-thiol.
Uniqueness: The presence of both carbazole and pyridine rings linked by a propanol chain gives this compound unique electronic and steric properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-carbazol-9-yl-3-pyridin-2-yloxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-15(14-24-20-11-5-6-12-21-20)13-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,15,23H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXQSSHHFHPTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.